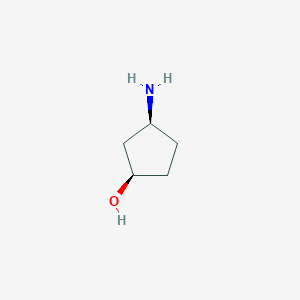

(1R,3S)-3-Aminocyclopentanol

Vue d'ensemble

Description

(1R,3S)-3-Amino-cyclopentanol est un composé chiral de formule moléculaire C5H11NO. Il présente un cycle cyclopentane avec un groupe amino en position 3 et un groupe hydroxyle en position 1.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de (1R,3S)-3-Amino-cyclopentanol implique généralement une réaction de cycloaddition asymétrique. Une méthode consiste à utiliser la N-acylhydroxylamine comme inducteur chiral, qui réagit avec le cyclopentadiène pour former le produit souhaité. Les conditions de réaction sont douces et le processus est hautement stéréosélectif, produisant un produit avec une grande pureté optique .

Méthodes de production industrielle : Pour la production industrielle, la méthode de préparation implique la mise en contact de la N-acylhydroxylamine avec le cyclopentadiène, suivie d'une hydrogénation et d'une hydrolyse ou d'une ammonolyse subséquente. Cette méthode est rentable et convient à la production à grande échelle en raison de la disponibilité et du faible coût des matières premières .

Types de réactions :

Réactions acido-basiques : Le groupe amino peut réagir avec les acides pour former des sels.

Acylation : Le groupe amino peut réagir avec les agents acylants pour former des amides.

Estérification : Le groupe hydroxyle peut réagir avec les acides carboxyliques pour former des esters.

Réactifs et conditions courants :

Acides : Acide chlorhydrique, acide sulfurique.

Agents acylants : Anhydride acétique, chlorure de benzoyle.

Acides carboxyliques : Acide acétique, acide benzoïque.

Principaux produits :

Sels : Formés par réactions acido-basiques.

Amides : Formés par réactions d'acylation.

Esters : Formés par réactions d'estérification.

4. Applications de recherche scientifique

(1R,3S)-3-Amino-cyclopentanol est utilisé dans diverses applications de recherche scientifique :

Chimie médicinale : En tant que bloc de construction chiral dans la synthèse de molécules biologiquement actives.

Science des matériaux : En tant que ligand dans le développement de catalyseurs chiraux pour les réactions asymétriques.

Recherche biologique : Inhibiteur potentiel de certaines enzymes, ce qui en fait un candidat pour le développement de médicaments.

5. Mécanisme d'action

La cible principale de (1R,3S)-3-Amino-cyclopentanol est l'enzyme ornithine aminotransférase (OAT). Le composé interagit avec l'OAT par un mécanisme impliquant l'élimination de l'ion fluorure, suivie d'une addition conjuguée et d'une hydrolyse. Cette interaction peut inhiber l'activité de l'enzyme, ce qui est intéressant dans le traitement du carcinome hépatocellulaire.

Composés similaires :

- (1R,3S)-3-Aminocyclopentanecarboxylique acid

- (1R,3S)-(+)-Camphoric acid

Comparaison : Bien que (1R,3S)-3-Amino-cyclopentanol et (1R,3S)-3-Aminocyclopentanecarboxylique acid partagent des caractéristiques structurelles similaires, la présence d'un groupe carboxyle dans ce dernier confère des propriétés chimiques et des applications différentes. (1R,3S)-(+)-Camphoric acid, d'autre part, a une structure cyclique et des groupes fonctionnels différents, ce qui le rend unique dans ses applications et sa réactivité .

Applications De Recherche Scientifique

(1R,3S)-3-Amino-cyclopentanol is used in various scientific research applications:

Medicinal Chemistry: As a chiral building block in the synthesis of biologically active molecules.

Material Science: As a ligand in the development of chiral catalysts for asymmetric reactions.

Biological Research: Potential inhibitor for certain enzymes, making it a candidate for drug development.

Mécanisme D'action

The primary target of (1R,3S)-3-Amino-cyclopentanol is the enzyme Ornithine Aminotransferase (OAT). The compound interacts with OAT through a mechanism involving fluoride ion elimination, followed by conjugate addition and hydrolysis. This interaction can inhibit the enzyme’s activity, which is of interest in the treatment of hepatocellular carcinoma.

Comparaison Avec Des Composés Similaires

- (1R,3S)-3-Aminocyclopentanecarboxylic acid

- (1R,3S)-(+)-Camphoric acid

Comparison: While (1R,3S)-3-Amino-cyclopentanol and (1R,3S)-3-Aminocyclopentanecarboxylic acid share similar structural features, the presence of a carboxyl group in the latter provides different chemical properties and applications. (1R,3S)-(+)-Camphoric acid, on the other hand, has a different ring structure and functional groups, making it unique in its applications and reactivity .

Activité Biologique

(1R,3S)-3-Aminocyclopentanol is a chiral compound with significant biological activity, particularly in medicinal chemistry and drug development. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a cyclopentane ring with an amino group and a hydroxyl group. The stereochemistry of this compound is crucial for its biological interactions, as the spatial arrangement of atoms can significantly influence its binding affinity to various biological targets.

The mechanism of action of this compound primarily involves its interaction with enzymes and receptors. The amino and hydroxyl groups allow the compound to form hydrogen bonds and engage in electrostatic interactions, which can modulate enzymatic activity. This modulation can lead to either inhibition or activation of specific pathways, impacting various biological processes.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Interaction : It can bind to specific receptors, influencing signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits diverse biological activities:

- Antiviral Properties : It serves as an intermediate in the synthesis of antiviral drugs like Bictegravir, which targets HIV.

- Potential Anticancer Activity : Preliminary studies suggest that it may have anticancer properties through modulation of cell proliferation pathways.

Data Table: Biological Activities and Applications

Case Studies

- HIV Treatment : A study highlighted the role of this compound as a key chiral intermediate in the synthesis of Bictegravir. This drug has shown efficacy in clinical trials for HIV treatment, demonstrating the compound's importance in antiviral drug development .

- Cancer Research : Recent investigations into the anticancer properties of this compound have indicated its potential to induce apoptosis in cancer cells. In vitro studies have shown that treatment with this compound leads to increased caspase-3 activity, a marker of apoptosis .

Synthesis Methods

The synthesis of this compound has been optimized through various methods to enhance yield and purity:

- Chiral Resolution Techniques : Utilizing lipase catalysis for optical selectivity has proven effective in obtaining high-purity chiral compounds .

- Multi-step Synthetic Routes : Several synthetic routes have been developed that involve oxidation and reduction steps to achieve the desired configuration while maintaining cost-effectiveness .

Propriétés

IUPAC Name |

(1R,3S)-3-aminocyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFYRVZIONNYSM-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H]1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.